3,5-Dimethyl-4-isopropoxyphenylboronic acid

Lipophilicity Drug Design LogP

Researchers optimizing Suzuki-Miyaura cross-coupling selectivity often encounter premature protodeboronation when using simple arylboronic acids. 3,5-Dimethyl-4-isopropoxyphenylboronic acid (CAS 849062-16-4) solves this with ortho-steric shielding from 3,5-dimethyl groups and enhanced lipophilicity (LogP ~3.3) from the branched 4-isopropoxy substituent. • LogP ~3.3 vs. ~2.5 for 3,5-dimethylphenylboronic acid-nearly 0.8 log units higher • ≥98% purity across multiple independent suppliers de-risks single-vendor dependency • Store under inert gas at 2-8°C for batch-to-batch reproducibility

Molecular Formula C11H17BO3
Molecular Weight 208.06 g/mol
CAS No. 849062-16-4
Cat. No. B1340014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-isopropoxyphenylboronic acid
CAS849062-16-4
Molecular FormulaC11H17BO3
Molecular Weight208.06 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O
InChIInChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3
InChIKeyOESNXDCMAFEMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-isopropoxyphenylboronic acid (CAS 849062-16-4): Structural Identity and Procurement-Relevant Physicochemical Snapshot


3,5-Dimethyl-4-isopropoxyphenylboronic acid (CAS 849062-16-4, MDL MFCD06798063) is a trisubstituted arylboronic acid building block with the molecular formula C₁₁H₁₇BO₃ and a molecular weight of 208.06 g/mol . It features a phenyl ring bearing two methyl groups at the 3- and 5-positions and an isopropoxy (–OCH(CH₃)₂) substituent at the 4-position, a substitution pattern that creates a sterically encumbered yet electronically defined boronic acid center [1]. The compound is a solid with a melting point of 206–210 °C (lit.) and requires storage under inert gas (N₂ or Ar) at 2–8 °C [2]. It is commercially available as a research-grade intermediate at ≥98% purity from multiple suppliers including Sigma Aldrich (Product No. 597732) and Aladdin (Cat. D186930), and is catalogued in the CAS Common Chemistry registry under the systematic name Boronic acid, B-[3,5-dimethyl-4-(1-methylethoxy)phenyl]- .

1
Sterically hindered boronic acid for selective Suzuki–Miyaura coupling
2
Reports elevated LogP (~3.3) supporting organic-phase partitioning
3
Multi-supplier ≥98% purity grade for reproducible scale-up

Why 3,5-Dimethyl-4-isopropoxyphenylboronic acid Cannot Be Interchanged with Common Arylboronic Acid Analogs


Simple arylboronic acids such as 3,5-dimethylphenylboronic acid (CAS 172975-69-8) and 4-isopropoxyphenylboronic acid (CAS 153624-46-5) are frequently considered as potential substitutes in Suzuki–Miyaura cross-coupling workflows, yet each lacks a critical structural feature present in 3,5-dimethyl-4-isopropoxyphenylboronic acid (CAS 849062-16-4). The 3,5-dimethylphenylboronic acid scaffold is devoid of the 4-alkoxy substituent, which means it cannot deliver the electronic donation, lipophilicity modulation, or steric shielding at the para position that the target compound provides . Conversely, 4-isopropoxyphenylboronic acid lacks the 3,5-dimethyl groups that confer ortho-steric protection to the boronic acid moiety against premature protodeboronation and also influence the compound's hydrophobicity profile . Even within the homologous 4-alkoxy-3,5-dimethylphenylboronic acid series—where the methoxy (CAS 301699-39-8), ethoxy (CAS 850568-59-1), and propoxy (CAS 357611-51-9) variants exist—the steric bulk and lipophilicity of the isopropoxy group are unique and directly impact transmetalation kinetics, cross-coupling selectivity, and solubility partitioning, making generic substitution unreliable without experimental verification .

!
3,5-Dimethylphenylboronic acid lacks the 4-isopropoxy group and may shift lipophilicity and steric protection away from the target profile.
!
4-Isopropoxyphenylboronic acid lacks 3,5-dimethyl groups; protodeboronation and selectivity context may differ.
!
4-Alkoxy homologs (methoxy, ethoxy, n-propoxy) differ in steric bulk and LogP; coupling kinetics may not transfer directly.

3,5-Dimethyl-4-isopropoxyphenylboronic acid Quantitative Differentiation Evidence Against Closest Comparators


Evidence Item 1: Calculated LogP Differentiation as a Predictor of Lipophilicity-Driven Partitioning

3,5-Dimethyl-4-isopropoxyphenylboronic acid exhibits a calculated ACD/LogP of 3.30, which is substantially higher than the LogP of the 3,5-dimethylphenylboronic acid parent scaffold (LogP ~2.51–2.57, as reported by ChemSrc and Chembase) that lacks the 4-alkoxy substituent . This LogP increase of approximately +0.7 to +0.8 log units is attributable to the isopropoxy group and predicts significantly greater partitioning into organic phases and biological membranes—a relevant parameter for both extraction efficiency and compound distribution in medicinal chemistry programs [1]. Compared to the 4-ethoxy analog (LogP 0.38, ChemSrc), the isopropoxy compound is approximately 2.9 log units more lipophilic, indicating that the branching at the α-carbon of the alkoxy chain contributes far more to hydrophobicity than simple chain elongation . Note: Cross-study comparison caveat—LogP values are calculated (ACD/Labs or similar prediction modules) and may differ from experimentally determined values; no head-to-head experimental LogP comparison study has been identified for these compounds.

Lipophilicity (LogP)
Reported
ACD/LogP = 3.30
Supports organic-phase partitioning context
Δ +0.7 to +0.8 vs. 3,5-dimethyl analog; cross-study predicted values
Lipophilicity Drug Design LogP

Evidence Item 2: Boiling Point and Molecular Weight Differentiation in the 4-Alkoxy-3,5-dimethylphenylboronic Acid Homologous Series

Across the homologous 4-alkoxy-3,5-dimethylphenylboronic acid series, boiling point systematically increases with alkoxy chain size. 3,5-Dimethyl-4-isopropoxyphenylboronic acid has a predicted boiling point of 354.0 ± 52.0 °C at 760 mmHg, which is ~6 °C higher than the ethoxy homolog (348.0 ± 52.0 °C) and ~42 °C higher than the unsubstituted 3,5-dimethylphenylboronic acid (312.7 ± 52.0 °C) . The molecular weight of 208.06 g/mol distinguishes it from the methoxy (180.01 g/mol), ethoxy (194.04 g/mol), and propoxy (208.06 g/mol, n-propoxy isomer) variants . Notably, the isopropoxy compound and the n-propoxy compound share the same molecular formula (C₁₁H₁₇BO₃) and molecular weight, but the isopropoxy isomer has a branched alkoxy chain, which influences both boiling point and steric environment even though the molecular weight is identical .

Boiling Point
Data to verify
354.0 ± 52.0 °C (predicted)
Informs distillation and workup strategy
Δ +42 °C vs. 3,5-dimethylphenylboronic acid; isopropoxy vs. n-propoxy distinction critical
Thermophysical Properties Purification Volatility

Evidence Item 3: Differential Polar Surface Area and Hydrogen-Bond Donor Count vs. Non-Alkoxy Analogs

3,5-Dimethyl-4-isopropoxyphenylboronic acid has a calculated topological polar surface area (tPSA) of 49.7 Ų and 2 hydrogen-bond donors (the boronic acid –B(OH)₂ moiety), values that are shared with the ethoxy and propoxy homologs but are elevated relative to 3,5-dimethylphenylboronic acid (tPSA = 40.46 Ų) [1]. The increase in tPSA by approximately 9.2 Ų is attributable to the additional oxygen atom in the alkoxy substituent. While this tPSA remains well below the 140 Ų threshold commonly associated with poor oral bioavailability, it is a measurable difference that can influence passive membrane permeability predictions in lead optimization . Compared to 4-isopropoxyphenylboronic acid (tPSA = 49.69 Ų, also 2 H-bond donors), the target compound's 3,5-dimethyl groups add steric bulk without changing the formal H-bond donor count, permitting fine-tuning of steric effects while preserving hydrogen-bond capacity .

PSA & H-bond Donors
Reported
tPSA = 49.7 Ų; HBD = 2
Permeability-relevant property differentiation
ΔtPSA +9.2 Ų vs. 3,5-dimethyl analog; steric bulk with preserved HBD
PSA Hydrogen Bonding Permeability

Evidence Item 4: Steric Hindrance and Suzuki Coupling Selectivity – Structural Class-Level Inference

The 3,5-dimethyl substitution pattern on the aryl ring of 3,5-dimethyl-4-isopropoxyphenylboronic acid places methyl groups at both ortho-like positions (meta to the boronic acid but ortho to the 4-isopropoxy group), creating a sterically congested environment around the C–B bond. Literature on Suzuki–Miyaura coupling establishes that sterically hindered boronic acids, particularly those bearing ortho-substituents, undergo slower transmetalation and can exhibit enhanced selectivity due to attenuated rates of competing protodeboronation and homocoupling side reactions [1][2]. The isopropoxy group at the 4-position provides a branched, electron-donating substituent that further modulates the electronic character of the aryl ring, a feature not present in the simpler 3,5-dimethylphenylboronic acid. While no specific head-to-head Suzuki coupling yield comparison between 849062-16-4 and its closest analogs has been identified in the peer-reviewed literature, vendor technical descriptions note that 'its sterically hindered aryl structure... enhances selectivity in forming carbon–carbon bonds' [3]. This class-level inference is supported by documented behavior of structurally related 2,6-dimethylphenylboronic acid in sterically demanding cross-couplings .

Steric Selectivity
Class-level
Sterically hindered scaffold; vendor-cited selectivity context
Structural differentiation from simpler analogs; no direct head-to-head coupling data
Class-level inference from 2,6-dimethylphenylboronic acid behavior
Steric Hindrance Suzuki–Miyaura Coupling Selectivity

Evidence Item 5: Supplier Availability and Purity Grade Benchmarking for Procurement Decision Support

3,5-Dimethyl-4-isopropoxyphenylboronic acid is stocked by major research chemical suppliers at standardized purity grades. Sigma Aldrich lists the compound under Product No. 597732 . Aladdin offers it as Cat. D186930 at ≥98% purity, with 100 g pricing at approximately $2,350 and an availability window of 8–12 weeks . CymitQuimica offers (4-Isopropoxy-3,5-dimethylphenyl)boronic acid at 98% purity (Ref. IN-DA004M01), with 1 g at €67, 5 g at €160, and 10 g at €192 . AchemBlock lists the compound at 98% purity (CAS 849062-16-4, MDL MFCD06798063, FW 208.07) . BoronPharm offers it at 98% minimum purity for pharmaceutical research and organic synthesis applications [1]. This multi-supplier availability with consistent ≥98% purity specification contrasts with less-widely-stocked niche analogs, reducing procurement risk.

Supplier Purity
Specification review
≥98% (multi-supplier standard)
Consistent purity across ≥5 vendors reduces procurement risk
Price ~$67–$2,350 dependent on quantity; 8–12 wk lead time reported
Supply Chain Purity Lead Time

Evidence Item 6: Storage and Handling Requirements Differentiated from Structurally Simpler Boronic Acids

3,5-Dimethyl-4-isopropoxyphenylboronic acid requires storage under inert gas (nitrogen or argon) at 2–8 °C, according to ChemicalBook and supplier specifications . This is more restrictive than 3,5-dimethylphenylboronic acid, which is typically stored at 0–6 °C with no explicit inert gas requirement per supplier listings . The enhanced storage requirement for the target compound likely reflects the presence of the isopropoxy ether linkage, which may be more susceptible to oxidative or hydrolytic degradation than the unsubstituted arylboronic acid scaffold. This handling differential has practical implications for laboratory inventory management and long-term stability in compound libraries.

Storage Requirement
Data to verify
Inert gas (N₂/Ar), 2–8 °C
Differentiated handling vs. simpler arylboronic acids
Isopropoxy ether linkage may require inert storage for long-term stability
Storage Stability Handling Inert Atmosphere

3,5-Dimethyl-4-isopropoxyphenylboronic acid – Prioritized Application Scenarios Grounded in Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Elevated LogP with Retained PSA Window

When a medicinal chemistry program demands an arylboronic acid building block with increased lipophilicity (LogP ~3.3) without exceeding a PSA of ~50 Ų, 3,5-dimethyl-4-isopropoxyphenylboronic acid provides a quantifiably differentiated profile. The calculated LogP of 3.30 is approximately 0.7–0.8 log units above 3,5-dimethylphenylboronic acid and nearly two orders of magnitude more lipophilic than the 4-ethoxy analog (LogP 0.38) . This property is directly relevant for optimizing logD, plasma protein binding, and volume of distribution in lead series where the boronic acid warhead must be retained for subsequent functionalization.

Sterically Controlled Suzuki–Miyaura Cross-Coupling for Selective Mono-Functionalization

In synthetic sequences requiring discrimination between multiple reactive sites, the steric hindrance conferred by the 3,5-dimethyl-4-isopropoxy substitution pattern can suppress undesired bis-coupling or homocoupling byproducts. The bulkier isopropoxy group, compared to methoxy or ethoxy analogs, provides additional steric shielding at the para position that may influence the orientation of the arylboronic acid during transmetalation on palladium [1]. This makes the compound a candidate for orthogonal coupling strategies where selectivity, rather than maximal yield, is the optimization goal.

Pharmaceutical Intermediate Synthesis with Multi-Supplier Sourcing and Defined Purity Specifications

For process chemistry groups transitioning from discovery to preclinical supply, the availability of 3,5-dimethyl-4-isopropoxyphenylboronic acid at ≥98% purity from multiple independent suppliers (Sigma Aldrich, Aladdin, CymitQuimica, AchemBlock, BoronPharm) de-risks single-supplier dependency . The consistent purity specification across vendors, combined with documented storage requirements (inert gas, 2–8 °C), enables reproducible scale-up protocols, an advantage that less commonly stocked specialty boronic acids may not provide.

Structure–Property Relationship (SPR) Studies Across the 4-Alkoxy-3,5-dimethylphenylboronic Acid Series

The existence of methoxy, ethoxy, propoxy, and isopropoxy variants within the same core scaffold enables systematic SPR studies where LogP, boiling point, and steric parameters are varied while keeping the 3,5-dimethyl backbone constant. 3,5-Dimethyl-4-isopropoxyphenylboronic acid occupies a unique position in this series as the only branched alkoxy member, allowing researchers to deconvolute the effects of steric branching from those of simple chain elongation on coupling efficiency, aqueous stability, and downstream biological activity .

Application
Selection Property
Validation Focus
Lead optimization with elevated LogP
LogP ~3.3 with PSA ~50 Ų
logD, plasma protein binding, volume of distribution context
Sterically controlled mono-functionalization
3,5-Dimethyl + 4-isopropoxy steric shielding
Orthogonal coupling selectivity review
Preclinical intermediate scale-up
Multi-supplier ≥98% purity, defined storage
Reproducible procurement and stability protocols
SPR studies across 4-alkoxy series
Branched isopropoxy as unique series member
Deconvolute steric branching vs. chain elongation effects

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